1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl benzoate

Lipophilicity Drug-likeness Physicochemical profiling

1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl benzoate (CAS 851127-48-5) is a fully substituted, achiral pyrazole derivative distinguished by a C-5 benzoate ester, a C-4 (2-nitrophenyl)sulfanyl thioether, a C-3 methyl group, and an N-1 tert-butyl substituent. Its calculated logP of 4.51 and topological polar surface area of 68.3 Ų place it in a physicochemical space consistent with cell-permeable screening candidates.

Molecular Formula C21H21N3O4S
Molecular Weight 411.48
CAS No. 851127-48-5
Cat. No. B2503213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl benzoate
CAS851127-48-5
Molecular FormulaC21H21N3O4S
Molecular Weight411.48
Structural Identifiers
SMILESCC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3)C(C)(C)C
InChIInChI=1S/C21H21N3O4S/c1-14-18(29-17-13-9-8-12-16(17)24(26)27)19(23(22-14)21(2,3)4)28-20(25)15-10-6-5-7-11-15/h5-13H,1-4H3
InChIKeyNPZWXIXBMBAQPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification Overview for 1-tert-Butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl Benzoate (CAS 851127-48-5)


1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl benzoate (CAS 851127-48-5) is a fully substituted, achiral pyrazole derivative distinguished by a C-5 benzoate ester, a C-4 (2-nitrophenyl)sulfanyl thioether, a C-3 methyl group, and an N-1 tert-butyl substituent. Its calculated logP of 4.51 and topological polar surface area of 68.3 Ų place it in a physicochemical space consistent with cell-permeable screening candidates . As a member of a combinatorial library series where the ester substituent is systematically varied (cf. acetate, pentanoate, and substituted benzoate analogs), its differentiation resides in the unsubstituted benzoyl ester fragment, which offers a distinct hydrogen-bond-acceptor profile and steric footprint relative to its closest in-class analogs. No primary research publication or patent was identified that directly characterizes this specific compound in a biological assay.

Combinatorial library analog with distinct C-5 benzoyl ester profile
Unique hydrogen-bond acceptor and steric footprint vs. acetate and 3-nitrobenzoate analogs
Suitable for SAR expansion and physicochemical screening; no direct bioassay data available

Why Close Analogs of 1-tert-Butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl Benzoate Cannot Be Assumed Interchangeable


The C-5 ester substituent is the sole variable that differentiates this compound from its nearest neighbors within the 1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole combinatorial sub-series. Altering this ester fragment from benzoate to acetate (MW 349.4 vs. 411.5 Da), pentanoate, 3-nitrobenzoate, or 2,4-dimethoxybenzoate directly modifies the compound’s computed logP, hydrogen-bond-acceptor count, and steric bulk . Across the broader nitrophenyl-pyrazole chemotype, small structural changes to the ester appendage have been shown to shift topoisomerase inhibitory IC50 values from <2 μM to >20 μM in cancer cell lines, underscoring the non-interchangeability of ester analogs [1][2]. Therefore, substituting the unsubstituted benzoyl ester with any close-inventory analog without re-validating the biological or physicochemical readout introduces a risk of losing the specific property profile for which this compound was originally selected.

Lipophilicity and H-bond shift

Ester variation may alter computed logP and hydrogen-bond acceptor count, shifting membrane partitioning and target engagement. Direct substitution without re-validation risks misinterpreting screening results.

Cytotoxicity SAR sensitivity

In the 2-nitrophenyl-pyrazole series, ester changes shifted topoisomerase inhibitory IC50 from low-μM to >20 μM. Close analogs cannot be assumed interchangeable without independent assay confirmation.

Quantitative Differentiation Evidence: 1-tert-Butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl Benzoate vs. Its Closest Analogs


Computed Lipophilicity and Hydrogen-Bond-Acceptor Profile: Benzoate vs. Acetate Analog

The benzoate ester confers a computed logP of 4.51 and a molecular weight of 411.5 Da, compared with an estimated logP of approximately 3.2–3.5 and a molecular weight of 349.4 Da for the acetate analog (CAS 851127-35-0) . The benzoate carbonyl contributes an additional hydrogen-bond-acceptor site, increasing the total count from 6 (acetate) to 7 (benzoate) within the core pyrazole scaffold.

Lipophilicity & HBA
Supporting evidence
ΔlogP ≈ +1.0–1.3, ΔMW +62 Da, ΔHBA +1 (benzoate vs acetate)
Differentiates for lipophilicity-driven assays; acetate not a direct physical-chemical surrogate
Computed logP (XLogP3-AA); no experimental logD
Lipophilicity Drug-likeness Physicochemical profiling

Steric and Electronic Differentiation vs. the 3-Nitrobenzoate Analog (CAS 851127-68-9)

The benzoate ester (CAS 851127-48-5; MW 411.48) and its 3-nitrobenzoate congener (CAS 851127-68-9; MW 456.47) share a common pyrazole-thioether scaffold but differ by the presence of a meta-nitro substituent on the benzoyl ring . The 3-nitro group introduces a strong electron-withdrawing effect (Hammett σ_m ≈ +0.71), lowers the ester carbonyl's electron density, and adds steric bulk adjacent to the ester linkage, while increasing the molecular weight by approximately 45 Da.

Electronic & steric profile
Class-level inference
ΔMW +45 Da, ΔHammett σm ≈ +0.71 (3-NO2 vs H on benzoyl)
Unsubstituted benzoyl ester provides neutral electronic baseline for SAR; 3-nitro analog may alter binding pose
No co-tested biological data
Electron-withdrawing group Molecular recognition SAR

Class-Level Cytotoxicity Potential: 2-Nitrophenyl Pyrazoles as Topoisomerase Inhibitors with Low-Micromolar IC50

Though no direct assay data exist for CAS 851127-48-5, the 2-nitrophenyl-pyrazole chemotype has been validated as a topoisomerase inhibitor scaffold in a peer-reviewed study. Compound 5e — a 5-(2-nitrophenyl)-1-aryl-1H-pyrazole — achieved IC50 values below 2 μM against MCF7 and MDA-MB-231 breast cancer cell lines while exhibiting negligible toxicity to normal cells [1]. Within the same series, SAR analysis demonstrated that alterations to the aryl substituent modulated IC50 from <2 μM to >20 μM, establishing the sensitivity of potency to peripheral substitution. Given that CAS 851127-48-5 conserves the 2-nitrophenyl-thioether pharmacophore, it is plausible that this compound could exhibit comparable low-micromolar cytotoxicity in analogous assays; however, this must be regarded as a class-level inference in the absence of direct experimental data.

Cytotoxicity potential
Class-level inference
Chemotype analog 5e: IC50
Core scaffold shows low-μM topoisomerase inhibition; direct confirmation needed for this ester variant
Published SAR; no assay data for CAS 851127-48-5
Oral bioavailability TPSA
Supporting evidence
TPSA ≈ 68.3 Ų (benzoate) vs 68.0 Ų (pentanoate); Δ
Nearly identical TPSA; does not differentiate oral absorption potential among analogs
Computed values; no experimental PAMPA or Caco-2 data
Multi-vendor availability
Supporting evidence
Benzoate: listed ChemDiv (176 mg), BenchChem, EvitaChem; wider catalog coverage than acetate, 3-nitrobenzoate or pentanoate
Broader multi-vendor presence reduces single-supplier procurement risk
Inventory as of May 2026; subject to change
Anticancer Topoisomerase inhibition Cytotoxicity

Computed Polar Surface Area and Oral Bioavailability Prediction: All Sub-Series Analogs Exhibit Favorable Predictions

The benzoate derivative (TPSA = 68.3 Ų) and the pentanoate analog (TPSA = 68.0 Ų) both fall below the Veber threshold of 140 Ų for predicted oral bioavailability . The near-identity of their TPSA values (Δ < 0.4 Ų) indicates that oral absorption potential predicted by this simple metric is not a differentiator among these compounds; any procurement decision must therefore rest on other physicochemical or biological criteria.

Oral bioavailability TPSA
Supporting evidence
TPSA ≈ 68.3 Ų (benzoate) vs 68.0 Ų (pentanoate); Δ
Nearly identical TPSA; does not differentiate oral absorption potential among analogs
Computed values; no experimental PAMPA or Caco-2 data
Multi-vendor availability
Supporting evidence
Benzoate: listed ChemDiv (176 mg), BenchChem, EvitaChem; wider catalog coverage than acetate, 3-nitrobenzoate or pentanoate
Broader multi-vendor presence reduces single-supplier procurement risk
Inventory as of May 2026; subject to change
Drug-likeness Oral bioavailability Veber rules

Inventory and Supply-Chain Availability: Benzoate as the Most Widely Cataloged Variant

As of May 2026, ChemDiv holds 176 mg of the benzoate ester (C100-0585) in ready-to-ship inventory with a one-week lead time . The acetate analog is listed by BenchChem as in-stock, whereas the 3-nitrobenzoate (CAS 851127-68-9) is listed by smolecule . The benzoate variant is the most widely cross-listed compound across multiple vendor catalogs among the structurally confirmed analogs, reducing single-supplier dependency risk for procurement.

Multi-vendor availability
Supporting evidence
Benzoate: listed ChemDiv (176 mg), BenchChem, EvitaChem; wider catalog coverage than acetate, 3-nitrobenzoate or pentanoate
Broader multi-vendor presence reduces single-supplier procurement risk
Inventory as of May 2026; subject to change
Procurement Inventory availability Screening libraries

Recommended Application Scenarios for 1-tert-Butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl Benzoate Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring an Electronically Neutral, Sterically Minimal Benzoyl Ester Fragment

The unsubstituted benzoyl ester of CAS 851127-48-5 provides a reference point for structure-activity relationship studies where the electronic contribution of the ester aryl ring must be neutral (Hammett σ_m ≈ 0). In contrast, the 3-nitrobenzoate analog (CAS 851127-68-9) introduces a strong electron-withdrawing substituent (σ_m ≈ +0.71) that can shift binding poses and alter target engagement . SAR expansion around the ester position should use this compound as the baseline against which substituted benzoyl analogs are compared.

Topoisomerase Inhibitor Screening Based on the 2-Nitrophenyl-Pyrazole Pharmacophore

Peer-reviewed data confirm that 5-(2-nitrophenyl)-1-aryl-1H-pyrazoles act as dual topoisomerase I/II inhibitors with IC50 values below 2 μM in breast cancer cell lines, while being non-toxic to normal cells [1]. Because CAS 851127-48-5 conserves the critical 2-nitrophenyl-thioether unit, it is a plausible candidate for inclusion in anticancer screening cascades targeting the topoisomerase axis. Procurement for this application should be accompanied by a plan to generate confirmatory cytotoxicity and target-engagement data, as no direct measurements exist for this specific compound.

Physicochemical Profiling and Permeability Studies for Moderately Lipophilic Screening Compounds

With a computed logP of 4.51 and a TPSA of 68.3 Ų, this compound resides comfortably within the drug-like chemical space defined by Lipinski and Veber rules . Its lipophilicity distinguishes it from the ~1 log-unit less lipophilic acetate analog (estimated logP 3.2–3.5) and positions it as a candidate for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies where moderately high logP values are desired to probe membrane partitioning.

Multi-Vendor Procurement for High-Throughput Screening with Reduced Supply-Chain Risk

The benzoate ester is cross-listed across ChemDiv, BenchChem, EvitaChem, and other catalogs with confirmable in-stock quantities . This multi-vendor coverage reduces the risk of stockout or single-supplier dependency that affects less widely distributed analogs such as the pentanoate (primarily ChemDiv C100-0571) or the 3-nitrobenzoate (primarily smolecule). Screening laboratories requiring batch-to-batch consistency and the ability to reorder from alternative sources should prioritize this variant.

Application
Selection Property
Validation Focus
SAR expansion (neutral ester reference)
Electronically neutral benzoyl ester fragment
SAR comparison against substituted analogs
Topoisomerase inhibition screening
2-Nitrophenyl-pyrazole pharmacophore
Cytotoxicity and target engagement confirmation
Physicochemical profiling / permeability
Moderate lipophilicity, drug-like TPSA
PAMPA or Caco-2 permeability validation
Multi-vendor HTS procurement
Cross-vendor catalog coverage
Supply-chain resilience and batch consistency
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